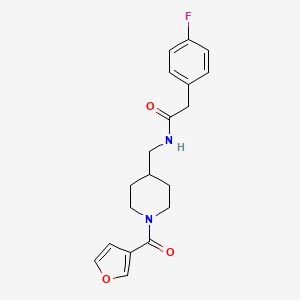

2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c20-17-3-1-14(2-4-17)11-18(23)21-12-15-5-8-22(9-6-15)19(24)16-7-10-25-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUXRGACOAXEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluoroaniline, undergoes acylation to form 4-fluoroacetanilide.

Piperidine Derivative Synthesis: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

Coupling Reaction: The fluorophenyl intermediate is coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Acylation: The coupled product is then acylated with furan-3-carbonyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules in organic synthesis.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential use in drug discovery and development, particularly for targeting specific receptors or enzymes.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the furan and piperidine moieties could contribute to specificity and stability.

Comparison with Similar Compounds

Similar Compounds

2-(4-chlorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

2-(4-methylphenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide can significantly alter its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs.

Biological Activity

2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound belonging to the acetamide class. Its complex structure incorporates a fluorophenyl group, a furan ring, and a piperidine moiety, which may contribute to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound. For example, derivatives with similar frameworks were evaluated for their in vitro antimicrobial activities against various pathogens. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating strong antimicrobial potential .

- Biofilm Inhibition : The compounds exhibited significant inhibition of biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction .

The biological activities of these compounds may be attributed to their ability to inhibit key enzymes involved in bacterial resistance and cancer cell proliferation:

- DNA Gyrase and DHFR Inhibition : Studies on related compounds revealed that they act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting a dual mechanism that could enhance their therapeutic efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| Compound A | 4-chlorophenyl | 0.25 | N/A |

| Compound B | 4-methylphenyl | 0.22 | N/A |

| Target Compound | 4-fluorophenyl | TBD | TBD |

Synthetic Pathways

The synthesis of this compound involves several steps:

- Formation of the Fluorophenyl Intermediate : Starting from 4-fluoroaniline, acylation yields 4-fluoroacetanilide.

- Piperidine Derivative Synthesis : Cyclization and functional group modifications lead to the formation of the piperidine ring.

- Coupling Reaction : The fluorophenyl intermediate is coupled with the piperidine derivative using coupling reagents.

- Final Acylation : Acylation with furan-3-carbonyl chloride yields the final product.

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide, and what reaction conditions optimize yield and purity?

Synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the piperidine ring, such as introducing the furan-3-carbonyl group via acylation. This may require coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen .

- Step 2 : Methylation at the piperidine-4-position to introduce the acetamide-linked fluorophenyl group. A nucleophilic substitution or reductive amination could be employed, using NaBH3CN as a reducing agent in methanol .

- Key Conditions : Temperature control (0–25°C), solvent selection (DMF for acylation; methanol for reductions), and catalyst use (e.g., Pd for cross-coupling if aryl halides are involved) .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in DMSO-d6 to assign proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm) and carbon backbones. HSQC and HMBC experiments validate connectivity between the piperidine, furan, and acetamide groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~399.2) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm−1 (amide C=O) and ~1700 cm−1 (furan carbonyl) verify functional groups .

Q. What initial biological screening approaches are suitable to assess its potential therapeutic activity?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cellular assays : Cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

- Modular modifications : Systematically alter the fluorophenyl, furan, or piperidine moieties. For example:

- Replace the fluorophenyl with substituted phenyl groups to assess electronic effects .

- Introduce steric hindrance on the piperidine ring to probe binding pocket compatibility .

- Biological testing : Compare IC50 values across analogs using dose-response curves. Prioritize derivatives with ≥10-fold potency improvements .

Q. What computational strategies are effective in predicting target interactions and optimizing binding affinity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the acetamide group and π-π stacking with the fluorophenyl ring .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies for critical residues (e.g., catalytic lysines) to guide synthetic modifications .

- Machine learning : Train models on public bioactivity datasets (ChEMBL) to predict off-target effects .

Q. How should researchers address discrepancies in biological activity data across different experimental models?

- Controlled variables : Standardize assay conditions (e.g., serum concentration in cell culture, pH in enzymatic assays) to minimize variability .

- Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity if enzyme assays show inconsistencies) .

- Meta-analysis : Compare data across ≥3 independent studies to identify trends (e.g., consistent low activity in Gram-negative bacteria despite potency in fungi) .

Q. What methodologies are recommended for optimizing the compound's pharmacokinetic properties?

- Solubility enhancement : Use co-solvents (PEG 400) or nanoformulation to improve aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation). Introduce blocking groups like methyl substituents .

- Plasma protein binding (PPB) : Measure via equilibrium dialysis; aim for PPB <90% to ensure free drug availability .

Q. How can in vitro and in vivo data be reconciled when evaluating efficacy and toxicity?

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Integrate in vitro IC50 values with in vivo plasma concentrations to establish exposure-response relationships .

- Toxicity mitigation : Conduct histopathological assessments in rodent models to identify off-target effects (e.g., hepatotoxicity). Adjust dosing regimens or refine the scaffold to reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.